2-Bromo-1-chloro-3-(trifluoromethyl)benzene
Overview
Description
2-Bromo-1-chloro-3-(trifluoromethyl)benzene is a chemical compound with the CAS Number: 384-16-7. It has a molecular weight of 259.45 . The compound is a white to off-white solid at room temperature .
Molecular Structure Analysis
The IUPAC name for this compound is 2-bromo-1-chloro-3-(trifluoromethyl)benzene. The InChI code is 1S/C7H3BrClF3/c8-6-4(7(10,11)12)2-1-3-5(6)9/h1-3H . This indicates that the compound consists of a benzene ring with bromo, chloro, and trifluoromethyl substituents.Physical And Chemical Properties Analysis
2-Bromo-1-chloro-3-(trifluoromethyl)benzene is a white to off-white solid at room temperature .Scientific Research Applications
Summary of the Application
Trifluoromethylpyridines (TFMP) and its derivatives, which can be synthesized from 2-Bromo-1-chloro-3-(trifluoromethyl)benzene, are used in the agrochemical and pharmaceutical industries . The major use of TFMP derivatives is in the protection of crops from pests .
Methods of Application or Experimental Procedures
The synthesis of TFMP derivatives involves various chemical reactions, including vapor-phase reactions . 2-chloro-3-(trifluoromethyl)pyridine (2,3-CTF), which can be used to produce several commercial products, is also obtained as a minor product .
Results or Outcomes
More than 20 new TFMP-containing agrochemicals have acquired ISO common names . Several TFMP derivatives are also used in the pharmaceutical and veterinary industries; five pharmaceutical and two veterinary products containing the TFMP moiety have been granted market approval .
2. FDA-Approved Trifluoromethyl Group-Containing Drugs
Summary of the Application
Trifluoromethyl (TFM, -CF3)-group-containing drugs have been approved by the FDA over the last 20 years . These drugs are used for various diseases and disorders .
Methods of Application or Experimental Procedures
The synthesis of these drugs involves various chemical reactions, including the incorporation of the TFM group into potential drug molecules .
Results or Outcomes
The review covers the detailed chemistry of 19 FDA-approved drugs in the past 20 years, which contains the TFM group as one of the pharmacophores .
3. Synthesis of Trifluoromethylpyridines
Summary of the Application
Trifluoromethylpyridines (TFMP) and its derivatives, which can be synthesized from 2-Bromo-1-chloro-3-(trifluoromethyl)benzene, are used in various industries . The major use of TFMP derivatives is in the protection of crops from pests .
Methods of Application or Experimental Procedures
The synthesis of TFMP derivatives involves various chemical reactions, including vapor-phase reactions . 2-chloro-3-(trifluoromethyl)pyridine (2,3-CTF), which can be used to produce several commercial products, is also obtained as a minor product .
Results or Outcomes
More than 20 new TFMP-containing agrochemicals have acquired ISO common names . Several TFMP derivatives are also used in the pharmaceutical and veterinary industries; five pharmaceutical and two veterinary products containing the TFMP moiety have been granted market approval .
4. Electrophilic Aromatic Substitution of Substituted Benzenes
Summary of the Application
The electrophilic aromatic substitution of substituted benzenes is a key reaction in organic chemistry . This reaction is used to synthesize a wide range of compounds, including those containing the trifluoromethyl group .
Methods of Application or Experimental Procedures
The reaction conditions for these substitution reactions are not the same, and must be adjusted to fit the reactivity of the reactant . The high reactivity of anisole, for example, requires that the first two reactions be conducted under very mild conditions (low temperature and little or no catalyst) .
Results or Outcomes
The nature of the substituent influences the product ratio in a dramatic fashion . For example, bromination of methoxybenzene (anisole) is very fast and gives mainly the para-bromo isomer, accompanied by 10% of the ortho-isomer and only a trace of the meta-isomer .
5. Synthesis of Trifluoromethylpyridines
Summary of the Application
Trifluoromethylpyridines (TFMP) and its derivatives, which can be synthesized from 2-Bromo-1-chloro-3-(trifluoromethyl)benzene, are used in various industries . The major use of TFMP derivatives is in the protection of crops from pests .
Methods of Application or Experimental Procedures
The synthesis of TFMP derivatives involves various chemical reactions, including vapor-phase reactions . 2-chloro-3-(trifluoromethyl)pyridine (2,3-CTF), which can be used to produce several commercial products, is also obtained as a minor product .
Results or Outcomes
More than 20 new TFMP-containing agrochemicals have acquired ISO common names . Several TFMP derivatives are also used in the pharmaceutical and veterinary industries; five pharmaceutical and two veterinary products containing the TFMP moiety have been granted market approval .
6. Electrophilic Aromatic Substitution of Substituted Benzenes
Summary of the Application
The electrophilic aromatic substitution of substituted benzenes is a key reaction in organic chemistry . This reaction is used to synthesize a wide range of compounds, including those containing the trifluoromethyl group .
Methods of Application or Experimental Procedures
The reaction conditions for these substitution reactions are not the same, and must be adjusted to fit the reactivity of the reactant . The high reactivity of anisole, for example, requires that the first two reactions be conducted under very mild conditions (low temperature and little or no catalyst) .
Results or Outcomes
The nature of the substituent influences the product ratio in a dramatic fashion . For example, bromination of methoxybenzene (anisole) is very fast and gives mainly the para-bromo isomer, accompanied by 10% of the ortho-isomer and only a trace of the meta-isomer .
Safety And Hazards
This compound is considered hazardous. It has been assigned the GHS07 pictogram and the signal word “Warning”. The hazard statements associated with it are H315, H319, H335, which indicate that it can cause skin irritation, serious eye irritation, and may cause respiratory irritation . Precautionary statements include P261, P305, P338, P351, which advise avoiding breathing dust/fume/gas/mist/vapors/spray, and in case of contact with eyes, rinse cautiously with water for several minutes .
properties
IUPAC Name |
2-bromo-1-chloro-3-(trifluoromethyl)benzene | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H3BrClF3/c8-6-4(7(10,11)12)2-1-3-5(6)9/h1-3H | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
GMUWNTUONIQRFP-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=C(C(=C1)Cl)Br)C(F)(F)F | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H3BrClF3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID20590579 | |
Record name | 2-Bromo-1-chloro-3-(trifluoromethyl)benzene | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID20590579 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
259.45 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
2-Bromo-1-chloro-3-(trifluoromethyl)benzene | |
CAS RN |
384-16-7 | |
Record name | 2-Bromo-1-chloro-3-(trifluoromethyl)benzene | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID20590579 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | 384-16-7 | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Citations
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